

A Technical Guide to Sodium Glutamate Monohydrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium Glutamate Monohydrate*

Cat. No.: *B130435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glutamate monohydrate, commonly known as monosodium glutamate (MSG), is the sodium salt of the naturally occurring L-glutamic acid. It is widely recognized as a flavor enhancer in the food industry, imparting the savory "umami" taste.^{[1][2][3]} Beyond its culinary applications, the glutamate moiety plays a crucial role as the primary excitatory neurotransmitter in the mammalian central nervous system, making it a significant molecule of interest in neuroscience and drug development.^{[1][4][5]} This technical guide provides an in-depth overview of the chemical properties and structural characteristics of **sodium glutamate monohydrate**, along with relevant experimental methodologies and biological signaling pathways.

Chemical Structure and Properties

Sodium glutamate monohydrate is a white, odorless crystalline powder.^{[6][7]} In its solid state, it exists as a zwitterion.^[8] When dissolved in water, it dissociates into a sodium cation (Na^+) and a glutamate anion ($\text{C}_5\text{H}_8\text{NO}_4^-$).^{[6][8]} The glutamate anion is the active component responsible for the umami taste and its physiological effects.

Table 1: General and Physicochemical Properties of Sodium Glutamate Monohydrate

Property	Value	References
Chemical Formula	C ₅ H ₈ NNaO ₄ ·H ₂ O	[4][9]
Molecular Weight	187.13 g/mol	[4][9]
Appearance	White crystalline powder	[5][6]
Melting Point	232 °C (decomposes)	[4][6][10]
Solubility in Water	740 g/L	[3][6]
pH (5% solution)	6.7 - 7.2	[8][10][11][12]
CAS Number	6106-04-3	[1][4][5][11][12]

Table 2: Structural and Spectroscopic Data of Sodium Glutamate Monohydrate

Property	Data	References
Crystal System	Orthorhombic	[13]
Space Group	P ₂ 1 ₂ 1 ₂ 1	[13]
InChI	1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1	[14]
Canonical SMILES	C(CC(=O)O)--INVALID-LINK--N.O.[Na+]	[7]

Experimental Protocols

Detailed experimental protocols for the characterization of **sodium glutamate monohydrate** are extensive. Below is a summary of the key methodologies employed.

Structure Determination: Single-Crystal X-ray Diffraction

The precise three-dimensional arrangement of atoms in **sodium glutamate monohydrate** has been determined using single-crystal X-ray diffraction.

Methodology Overview:

- Crystal Growth: Single crystals of **sodium glutamate monohydrate** are grown from a supersaturated aqueous solution by slow evaporation.
- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. A study of monosodium glutamate monohydrate found it crystallizes in the orthorhombic $P2_12_12_1$ space group.[13]

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the identity and purity of **sodium glutamate monohydrate**.

- Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Key functional groups such as the amino group, carboxylate groups, and C-H bonds give rise to characteristic absorption or scattering peaks. These methods can differentiate between the anhydrous and monohydrate forms.[8][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its organic structure.

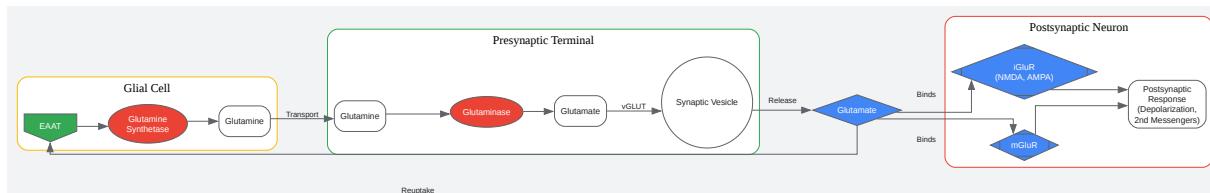
Methodology Overview (General):

- Sample Preparation: For solution-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., D_2O). For solid-state analysis (IR, Raman), the crystalline powder can be used directly.

- Data Acquisition: The sample is placed in the spectrometer and irradiated with electromagnetic radiation of the appropriate frequency.
- Spectral Interpretation: The resulting spectrum is analyzed to identify characteristic peaks and chemical shifts, which are compared with reference data.

Determination of Physicochemical Properties

- Melting Point: The melting point is determined using a melting point apparatus, where the temperature at which the crystalline solid transitions to a liquid is observed. For **sodium glutamate monohydrate**, decomposition occurs at its melting point.[6][10]
- Solubility: The solubility in water is determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid using techniques such as gravimetric analysis or spectroscopy.

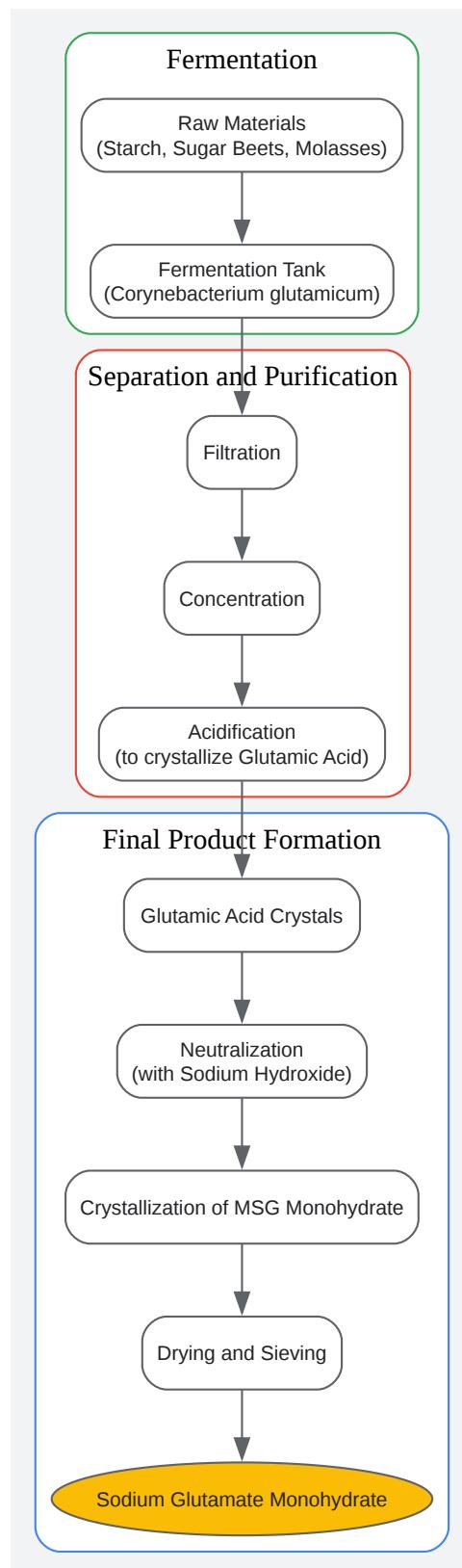

Glutamate Signaling Pathway in the Central Nervous System

In the context of drug development, understanding the role of glutamate as a neurotransmitter is paramount. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in numerous physiological processes, including learning and memory.[1][4][5] Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders.

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors on postsynaptic neurons.[4][5][6][11]

- Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels. Upon glutamate binding, they open to allow the influx of cations (primarily Na^+ and Ca^{2+}), leading to depolarization of the postsynaptic membrane and initiation of a nerve impulse.[1][5]
- Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[4][5][11]

Below is a diagram illustrating the key components of a glutamatergic synapse.


[Click to download full resolution via product page](#)

Glutamatergic Synapse Signaling Pathway.

Industrial Production of Sodium Glutamate Monohydrate

The primary method for the industrial production of sodium glutamate is through bacterial fermentation.^[2] This process utilizes specific strains of bacteria, such as *Corynebacterium glutamicum*, to convert a carbon source (e.g., glucose from starch or molasses) into L-glutamic acid.^{[2][15]}

The general workflow for this process is outlined below.

[Click to download full resolution via product page](#)**Industrial Production of Sodium Glutamate Monohydrate.**

Conclusion

Sodium glutamate monohydrate is a compound of significant interest due to its dual role as a widely used food additive and a key neurotransmitter. A thorough understanding of its chemical properties, structure, and biological functions is essential for researchers in the fields of food science, neuroscience, and drug development. The methodologies described herein provide a foundation for the analytical characterization of this molecule, while the elucidation of its role in glutamatergic signaling opens avenues for therapeutic intervention in a variety of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. L(+)-Monosodium glutamate monohydrate(6106-04-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monosodium glutamate in its anhydrous and monohydrate form: differentiation by Raman spectroscopies and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monosodium Glutamate Induces Cellular Stress, Endoplasmic Reticulum Stress, Mitochondrial Dysfunction, and Cell Death in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cation–anion interactions in crystalline monopotassium and monosodium glutamate salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05544G [pubs.rsc.org]
- 14. Sodium Glutamate Monohydrate | C5H11NNaO5 | CID 87090819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Optimization of glutamic acid production by *Corynebacterium glutamicum* using response surface methodology - Journal of King Saud University - Science [jksus.org]
- To cite this document: BenchChem. [A Technical Guide to Sodium Glutamate Monohydrate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130435#sodium-glutamate-monohydrate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com